6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine 6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine
Brand Name: Vulcanchem
CAS No.: 1021109-45-4
VCID: VC4238162
InChI: InChI=1S/C16H22N6O2S/c1-3-25(23,24)22-10-8-21(9-11-22)16-5-4-14(19-20-16)18-15-12-13(2)6-7-17-15/h4-7,12H,3,8-11H2,1-2H3,(H,17,18,19)
SMILES: CCS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=NC=CC(=C3)C
Molecular Formula: C16H22N6O2S
Molecular Weight: 362.45

6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine

CAS No.: 1021109-45-4

Cat. No.: VC4238162

Molecular Formula: C16H22N6O2S

Molecular Weight: 362.45

* For research use only. Not for human or veterinary use.

6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine - 1021109-45-4

Specification

CAS No. 1021109-45-4
Molecular Formula C16H22N6O2S
Molecular Weight 362.45
IUPAC Name 6-(4-ethylsulfonylpiperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine
Standard InChI InChI=1S/C16H22N6O2S/c1-3-25(23,24)22-10-8-21(9-11-22)16-5-4-14(19-20-16)18-15-12-13(2)6-7-17-15/h4-7,12H,3,8-11H2,1-2H3,(H,17,18,19)
Standard InChI Key LKEIDCXOJNTZIQ-UHFFFAOYSA-N
SMILES CCS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=NC=CC(=C3)C

Introduction

The compound 6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine is a complex organic molecule that incorporates several functional groups, including a pyridazin-3-amine core, an ethylsulfonyl piperazine moiety, and a 4-methylpyridin-2-yl group. This compound is not explicitly detailed in the provided search results, but its structure and potential properties can be inferred from related compounds and general principles of organic chemistry.

Chemical Formula and Molecular Weight

  • Molecular Formula: C18_{18}H24_{24}N6_{6}O2_{2}S

  • Molecular Weight: Approximately 384 g/mol (estimated based on similar compounds)

Structural Components

  • Pyridazin-3-amine Core: Provides a basic nitrogen-containing heterocyclic ring.

  • Ethylsulfonyl Piperazine Moiety: Contributes to the compound's solubility and potential biological activity.

  • 4-Methylpyridin-2-yl Group: Adds aromaticity and may influence the compound's pharmacokinetic properties.

Synthesis and Preparation

The synthesis of 6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine would likely involve several steps, including:

  • Formation of the Pyridazin-3-amine Core: This could be achieved through condensation reactions involving appropriate precursors.

  • Introduction of the Ethylsulfonyl Piperazine Moiety: Typically involves a nucleophilic substitution reaction where the piperazine ring is sulfonated with an ethylsulfonyl group.

  • Attachment of the 4-Methylpyridin-2-yl Group: This might involve a coupling reaction, such as a Buchwald-Hartwig amination.

Potential Biological Activity

Compounds with similar structures often exhibit biological activities due to their ability to interact with various enzymes or receptors. The presence of a piperazine ring and a pyridazin-3-amine core suggests potential interactions with neurotransmitter systems or other biological targets.

6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(6-methylpyridin-2-yl)pyridazin-3-amine

  • Molecular Weight: 362.5 g/mol .

  • Structure: Similar to the target compound but with a different pyridinyl substituent.

4-Methyl-6-phenyl-N-(2-(piperazin-1-yl)ethyl)pyridazin-3-amine

  • Molecular Weight: 297.40 g/mol .

  • Structure: Contains a piperazine moiety but lacks the sulfonyl group.

Data Tables

CompoundMolecular FormulaMolecular Weight (g/mol)CAS Number
Target CompoundC18_{18}H24_{24}N6_{6}O2_{2}SApprox. 384Not Available
Related Compound 1 C16_{16}H22_{22}N6_{6}O2_{2}S362.5Not Available
Related Compound 2 C17_{17}H23_{23}N5_{5}297.40956798-78-0

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